molecular formula C8H5ClF3NO B1362248 5-Chloro-2-(trifluoromethyl)benzamide CAS No. 654-94-4

5-Chloro-2-(trifluoromethyl)benzamide

Cat. No. B1362248
CAS RN: 654-94-4
M. Wt: 223.58 g/mol
InChI Key: GHXSHBPNICIQJS-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5ClF3NO . It is used as a reactant in the synthesis of various derivatives . It has also been identified as a side product in the synthesis of certain benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been reported as a side product in the synthesis of certain benzamide derivatives . The synthesis involves the reaction of 2-halogenated aromatic aldehydes, 1 H -benzo [ d ]imidazol-5-amine and cyclohexane-1,3-diones .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it . The trifluoromethyl group exhibits rotational disorder with an occupancy ratio of 0.876 (3):0.124 (3) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of imidazoquinolinoacridinone derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 223.0011760 g/mol .

Scientific Research Applications

  • Antitubercular Drug Precursor 5-Chloro-2-(trifluoromethyl)benzamide is recognized as a precursor in synthesizing benzothiazinones, a new class of antituberculosis drug candidates. This highlights its potential in medicinal chemistry for addressing tuberculosis (Richter et al., 2021).

  • Biological Activity Analysis Research has explored the biological activities of related compounds against various strains, including mycobacterial, bacterial, and fungal strains. These studies contribute to understanding the antimicrobial properties of these compounds (Imramovský et al., 2011).

  • Hydrogen Bond Analysis in Benzamides Studies have examined the hydrogen bonding in structurally similar compounds to this compound. This research is significant in understanding the molecular interactions and stability of these compounds (Kawski et al., 2006).

  • Potential Anticancer Agents Derivatives of this compound have been synthesized and tested for their anticancer properties. This demonstrates the compound’s relevance in the development of new cancer treatments (Tang et al., 2017).

  • Anti-Tubercular Scaffold Synthesis Novel derivatives have been synthesized and evaluated for their anti-tubercular activity. This research underscores the compound's potential in tuberculosis drug development (Nimbalkar et al., 2018).

  • Anticonvulsant Agent Development The compound and its derivatives have been studied for their potential as anticonvulsant agents, providing insights into treatments for conditions like epilepsy (Amaye et al., 2021).

  • Histone Deacetylase Inhibition for Tumor Treatment Benzamide derivatives, including those related to this compound, have been investigated for their role in inhibiting histone deacetylase, indicating potential use in tumor treatment (Saito et al., 1999).

  • Antiavian Influenza Virus Activity Research into benzamide-based 5-aminopyrazoles, derived from compounds like this compound, has shown promising antiavian influenza virus activity (Hebishy et al., 2020).

  • Fluorescence Enhancement in Analytical Applications The interaction of this compound derivatives with specific ions like erbium has been used to enhance fluorescence, beneficial in various analytical applications (Faridbod et al., 2009).

  • Crystal Structure Characterization Studies focusing on the crystalline forms of related compounds provide insights into their molecular structure and stability, important in pharmaceutical development (Yanagi et al., 2000).

Safety and Hazards

5-Chloro-2-(trifluoromethyl)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Trifluoromethylpyridines, which include 5-Chloro-2-(trifluoromethyl)benzamide, are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

It is known that similar compounds, such as fluopicolide, affect spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes, similar to fluopicolide . This interaction with its targets could lead to changes in the structure and function of the cytoskeleton, potentially disrupting cellular processes.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with amino acid residues in proteins .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can inhibit specific signaling pathways, leading to altered gene expression profiles . This inhibition can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation . Additionally, this compound can induce apoptosis in some cell lines, highlighting its potential as a tool for studying cell death mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them . This binding often involves interactions between the trifluoromethyl group and specific amino acid residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, although the intensity of these effects may diminish over time . In both in vitro and in vivo studies, the compound has demonstrated consistent activity, although its efficacy can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . These studies highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be preferentially taken up by certain cell types, leading to higher intracellular concentrations . This selective distribution can impact its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for its role in modulating cellular processes and biochemical pathways .

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSHBPNICIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378754
Record name 5-chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

654-94-4
Record name 5-chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-94-4
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